4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine” is a chemical compound with the empirical formula C10H17N3O . It is a member of the piperidine and oxadiazole families . The compound is sold by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine” includes a piperidine ring attached to an oxadiazole ring . The oxadiazole ring is substituted with a 2-methylpropyl group .Scientific Research Applications
Antiproliferative and Antimicrobial Applications
Antiproliferative Agents
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives have been identified as a new chemical class of antiproliferative agents. This discovery came from structure-activity relationship (SAR)-guided optimization, yielding compounds with significant potency in antiproliferative assays. These agents act as tubulin inhibitors, confirmed through biological activity profile studies and biochemical assays with pure tubulin. Their effectiveness was demonstrated by the increase in mitotic cells following treatment of a leukemia cell line, indicating their potential as cancer therapeutics (Krasavin et al., 2014).
Antimicrobial Activity
Derivatives of 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine have shown strong antimicrobial activity. This includes compounds synthesized with piperidine or pyrrolidine rings, which exhibited significant action against microbial strains. The structure-activity relationship studies further elucidated the antimicrobial effect of these compounds, suggesting their utility in combating microbial infections (Krolenko et al., 2016).
Anticancer Potential
Anticancer Agents
Several studies have explored the anticancer potential of 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives. These compounds have been synthesized and evaluated as promising anticancer agents, particularly through the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Their anticancer activity was assessed, showing that certain derivatives exhibit strong anticancer activities relative to standard drugs, indicating their potential in cancer treatment (Rehman et al., 2018).
Safety and Hazards
Future Directions
Research on piperidine and oxadiazole derivatives is ongoing, and these compounds continue to be of interest in the field of drug discovery . Future research may focus on developing new synthesis methods, exploring different chemical reactions, and investigating the biological activity of these compounds .
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine compounds, it may interact with its targets by binding to specific receptor sites, leading to changes in cellular function .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
properties
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-10-13-11(15-14-10)9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNJIVILDXMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.